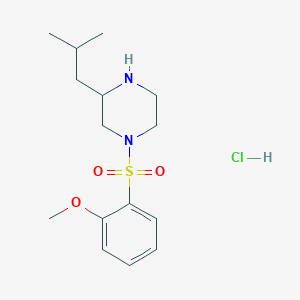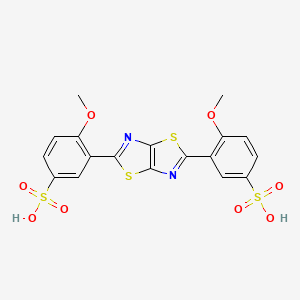
Benzenesulfonic acid, thiazolo(5,4-d)thiazole-2,5-diylbis(methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, thiazolo(5,4-d)thiazole-2,5-diylbis(methoxy-) is a complex organic compound that features a benzenesulfonic acid group and a thiazolo(5,4-d)thiazole moiety. This compound is known for its unique structural properties, which make it a valuable component in various scientific and industrial applications. The presence of both benzenesulfonic acid and thiazolo(5,4-d)thiazole groups endows the compound with distinct chemical reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, thiazolo(5,4-d)thiazole-2,5-diylbis(methoxy-) typically involves the condensation reaction between terephthalimidamide and 4,4′-(thiazolo(5,4-d)thiazole-2,5-diyl)dibenzaldehyde . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of specific solvents and catalysts to facilitate the condensation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for efficiency and yield, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The industrial production methods are designed to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, thiazolo(5,4-d)thiazole-2,5-diylbis(methoxy-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiazole derivatives with altered electronic properties.
Substitution: The benzenesulfonic acid group can undergo substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired transformations, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, reduced thiazole compounds, and various substituted benzenesulfonic acid derivatives. These products have distinct chemical and physical properties, making them useful in different applications.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, thiazolo(5,4-d)thiazole-2,5-diylbis(methoxy-) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of advanced materials, such as covalent triazine frameworks (CTFs) and covalent organic frameworks (COFs)
Biology: The compound’s unique structural properties make it a valuable tool in biological research, particularly in the study of enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a drug delivery agent and in the development of new pharmaceuticals.
Industry: The compound is used in the production of semiconductors for plastic electronics, as well as in the development of optoelectronic materials.
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, thiazolo(5,4-d)thiazole-2,5-diylbis(methoxy-) involves its interaction with various molecular targets and pathways. In photocatalytic applications, the compound acts as a photoactive unit, facilitating electron transfer and the generation of reactive oxygen species . This process is crucial for the compound’s effectiveness in photocatalysis and selective oxidation reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiazolo(5,4-d)thiazole-based covalent organic frameworks
- Thiazolo(5,4-d)thiazole-bridged porphyrin organic frameworks
- Thiazolo(5,4-d)thiazole derivatives with spirobifluorene moieties
Uniqueness
Benzenesulfonic acid, thiazolo(5,4-d)thiazole-2,5-diylbis(methoxy-) is unique due to its combination of benzenesulfonic acid and thiazolo(5,4-d)thiazole groups. This combination imparts distinct chemical reactivity and stability, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its effectiveness in photocatalytic processes further distinguish it from similar compounds.
Eigenschaften
CAS-Nummer |
66182-97-6 |
|---|---|
Molekularformel |
C18H14N2O8S4 |
Molekulargewicht |
514.6 g/mol |
IUPAC-Name |
4-methoxy-3-[5-(2-methoxy-5-sulfophenyl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]benzenesulfonic acid |
InChI |
InChI=1S/C18H14N2O8S4/c1-27-13-5-3-9(31(21,22)23)7-11(13)15-19-17-18(29-15)20-16(30-17)12-8-10(32(24,25)26)4-6-14(12)28-2/h3-8H,1-2H3,(H,21,22,23)(H,24,25,26) |
InChI-Schlüssel |
IDXYXONKVYQSIM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)O)C2=NC3=C(S2)N=C(S3)C4=C(C=CC(=C4)S(=O)(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


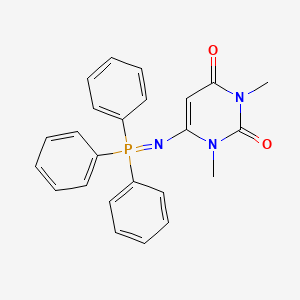
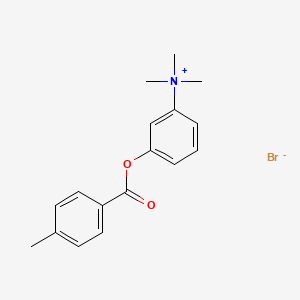
![N-[1-[4-(trifluoromethoxy)phenyl]ethenyl]cyclohexanamine](/img/structure/B13780944.png)
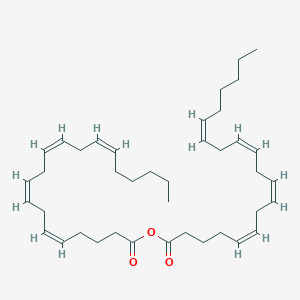
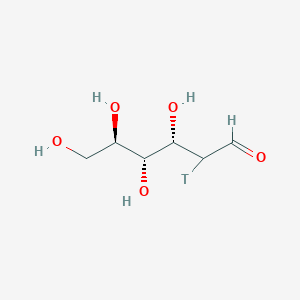
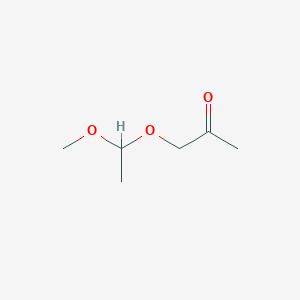
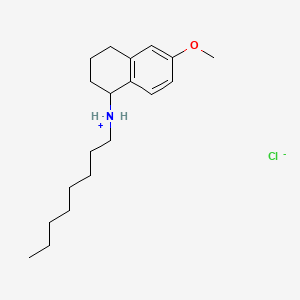
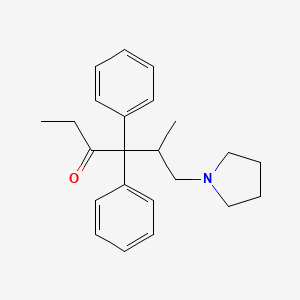

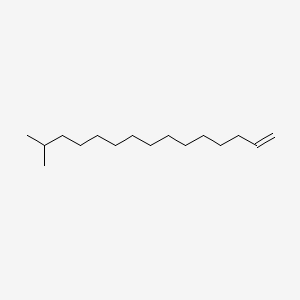
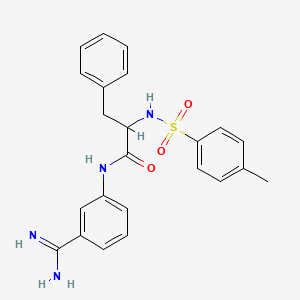
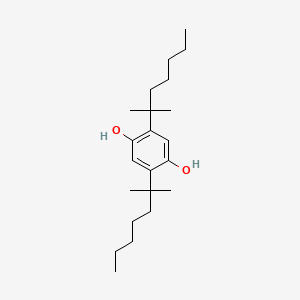
![2-Hydroxyisopropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]isocrotonate](/img/structure/B13781018.png)
